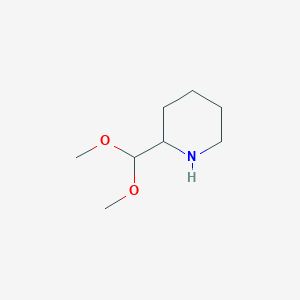
2-(Dimethoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)piperidine is a chemical compound with the molecular formula C8H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(Dimethoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-pyridine formaldehyde with a methylating agent . Another method involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . These methods offer advantages such as good yields, easy work-ups, and mild reaction conditions.
Chemical Reactions Analysis
2-(Dimethoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Dimethoxymethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, anti-bacterial, and anticancer properties . In the industry, piperidine derivatives are used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3k/Akt, and caspase-dependent pathways, which are involved in cancer progression . These interactions lead to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Dimethoxymethyl)piperidine can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar piperidine core structure but differ in their substituents and functional groups, which confer unique properties and applications. For example, spiropiperidines are known for their spirocyclic structure, which imparts rigidity and unique pharmacological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable building block for the development of new pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
PYOFATNVXGWWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















